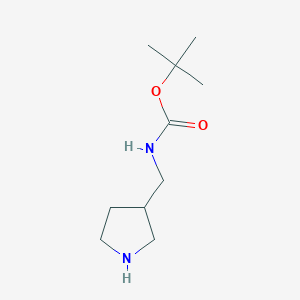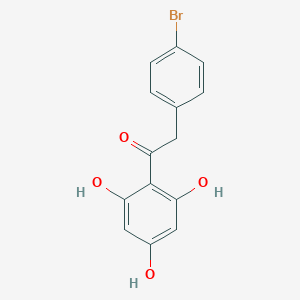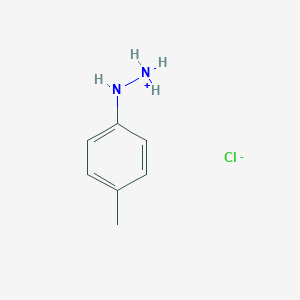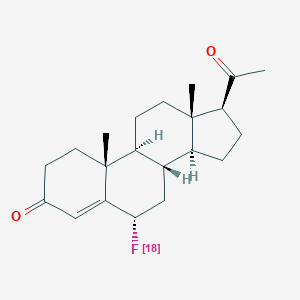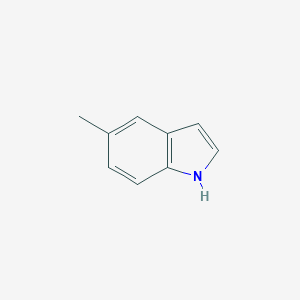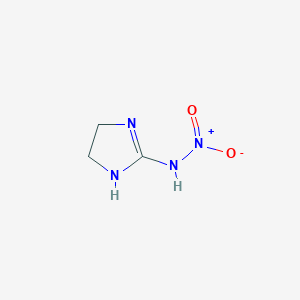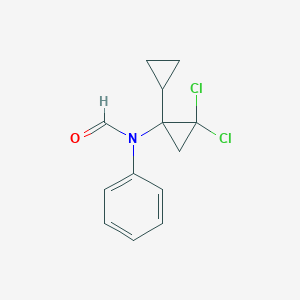
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been widely used in various scientific studies. In
Mecanismo De Acción
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- acts as an inhibitor of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of certain receptors, which are involved in the transmission of signals in the body.
Efectos Bioquímicos Y Fisiológicos
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit specific enzymes and receptors, which makes it a useful tool in biochemical and physiological research. However, its use is limited by its toxicity and the need for specialized equipment and techniques for its handling.
Direcciones Futuras
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has several potential future directions for research. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its effects on specific diseases and conditions. Additionally, further research is needed to explore its potential applications in other areas of research.
Conclusion:
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various areas of research.
Métodos De Síntesis
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- is synthesized through a specific method that involves the reaction of 2,2-dichlorocyclopropylamine with phenyl isocyanate in the presence of formic acid. The reaction yields the desired compound, which is then purified through various techniques.
Aplicaciones Científicas De Investigación
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- has been widely used in various scientific studies due to its unique properties. It has been used in the development of new drugs and as a tool in biochemical and physiological research. It has also been used in the study of cancer and other diseases.
Propiedades
Número CAS |
146935-64-0 |
|---|---|
Nombre del producto |
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- |
Fórmula molecular |
C13H13Cl2NO |
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenylformamide |
InChI |
InChI=1S/C13H13Cl2NO/c14-13(15)8-12(13,10-6-7-10)16(9-17)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
Clave InChI |
YJVWDCWJTNCVSO-UHFFFAOYSA-N |
SMILES |
C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3 |
SMILES canónico |
C1CC1C2(CC2(Cl)Cl)N(C=O)C3=CC=CC=C3 |
Sinónimos |
Formamide, N-(2,2-dichloro-1-cyclopropylcyclopropyl)-N-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
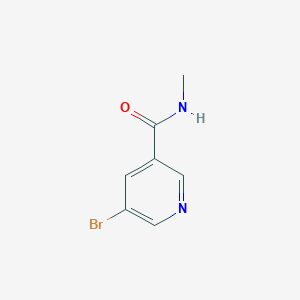
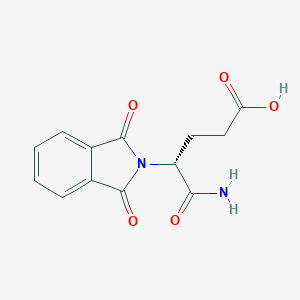
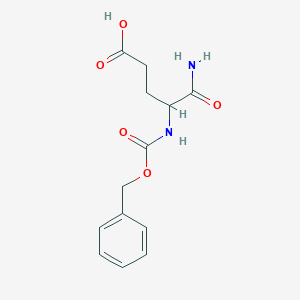
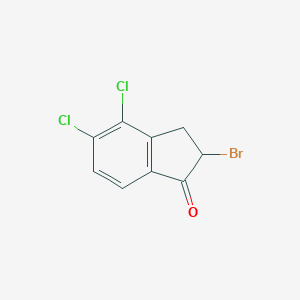
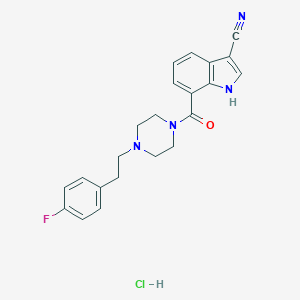
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
